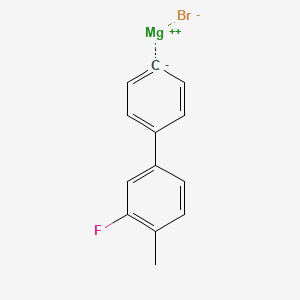
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methyl-4-phenylbenzene with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction forms a Grignard reagent, which is a common method for preparing organomagnesium compounds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to handle the reagents and solvents safely.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The Grignard reagent can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in an anhydrous solvent like THF.
Substitution Reactions: Halides and other electrophiles are common reagents, with reactions often conducted in the presence of a catalyst.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Benzenes: From substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide involves the formation of a Grignard reagent, which is highly nucleophilic. This nucleophilicity allows it to attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
Magnesium;phenylbromide: Another Grignard reagent with similar reactivity but without the fluorine and methyl substituents.
Magnesium;2-fluoro-4-phenylbenzene;bromide: Similar structure but lacks the methyl group.
Magnesium;1-methyl-4-phenylbenzene;bromide: Similar structure but lacks the fluorine atom .
Uniqueness
Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is unique due to the presence of both fluorine and methyl substituents on the benzene ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H10BrFMg |
|---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GKUFYXUNWHOYRJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















